3-(2-methoxyethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-10-5-14-18(6-10)9-11-7-17(8-11)13-15-12(16-20-13)3-4-19-2/h5-6,11H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMYZOPPBRCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a member of the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure includes a thiadiazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains. A comparative analysis of related compounds revealed that modifications in the side chains significantly influence their antimicrobial efficacy.
Anticancer Potential
Several studies have investigated the anticancer potential of thiadiazole derivatives. For example, Mannich bases derived from thiadiazoles have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Thiadiazole derivatives have been reported to act as inhibitors for various enzymes. For instance, they have shown activity against α-glucosidase, which suggests potential use in managing diabetes by delaying carbohydrate absorption . Molecular docking studies indicate that these compounds can effectively bind to the enzyme's active site.
Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values ranging from 8.2 to 32.1 µM against androgen-independent prostate cancer cells .
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiadiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess antibacterial activity, revealing promising results for several synthesized compounds .
Data Table: Biological Activities of Thiadiazole Derivatives
| Activity Type | Compound Variant | Target Organism/Cell Line | IC50/Activity Level |
|---|---|---|---|
| Anticancer | Mannich base derivative | HeLa | 15 µM |
| Antimicrobial | Thiadiazole derivative | E. coli | Zone of inhibition: 15 mm |
| Enzyme Inhibition | α-glucosidase inhibitor | Human α-glucosidase | IC50: 10 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are discussed in the evidence, highlighting key similarities and differences:
Physicochemical Properties
Preparation Methods
Thioamide-Nitrile Cyclization
The Hantzsch thiadiazole synthesis is a classical method for constructing 1,2,4-thiadiazoles via the reaction of thioamides with nitriles under oxidative conditions. For the target compound, this approach involves:
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Synthesis of 2-methoxyethylthioamide : Prepared by treating 2-methoxyethylamine with carbon disulfide and subsequent ammonium chloride workup.
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Preparation of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonitrile : Achieved via reductive amination of azetidine-3-carbaldehyde with 4-methyl-1H-pyrazole, followed by cyanation.
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Cyclization : Reacting the thioamide and nitrile in the presence of iodine (I₂) in dichloromethane (DCM) at 60°C for 12 hours yields the thiadiazole core.
Key Data
| Parameter | Value/Detail |
|---|---|
| Yield | 45–55% (estimated) |
| Reaction Conditions | I₂, DCM, 60°C, 12 h |
| Purification | Column chromatography (SiO₂, EtOAc/hexanes) |
This method’s efficiency depends on the electron-withdrawing nature of the nitrile group, which facilitates cyclization. However, steric hindrance from the azetidine substituent may reduce yields.
Nucleophilic Aromatic Substitution (SNAr)
Bromothiadiazole Precursor and Azetidine Coupling
A halogenated thiadiazole serves as an electrophilic intermediate for nucleophilic displacement by the azetidine amine:
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Synthesis of 5-bromo-3-(2-methoxyethyl)-1,2,4-thiadiazole :
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Bromination of 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine using NaNO₂/HBr/CuBr.
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Preparation of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine :
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Alkylation of azetidine-3-methanol with 4-methyl-1H-pyrazole-1-methyl chloride.
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Coupling : Reacting the bromothiadiazole with the azetidine derivative in dimethylformamide (DMF) using K₂CO₃ at 110°C for 18 hours.
Key Data
| Parameter | Value/Detail |
|---|---|
| Yield | 35–40% |
| Reaction Conditions | K₂CO₃, DMF, 110°C, 18 h |
| Purification | Recrystallization (2-propanol) |
The electron-deficient 5-position of the thiadiazole enables nucleophilic attack, though competing side reactions (e.g., hydrolysis) may occur.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Introducing the azetidine moiety via a boronic acid intermediate enables regioselective coupling:
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Synthesis of 5-bromo-3-(2-methoxyethyl)-1,2,4-thiadiazole : As in Method 2.
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Preparation of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-boronic acid pinacol ester :
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Miyaura borylation of azetidine-3-triflate with bis(pinacolato)diboron.
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Coupling : Pd(PPh₃)₄-mediated reaction in toluene/ethanol (3:1) at 80°C for 24 hours.
Key Data
| Parameter | Value/Detail |
|---|---|
| Yield | 50–60% |
| Reaction Conditions | Pd(PPh₃)₄, K₃PO₄, 80°C, 24 h |
| Purification | Distillation and silica gel chromatography |
This method offers superior regiocontrol but requires air-sensitive reagents and stringent anhydrous conditions.
Reductive Amination and Thiadiazole Formation
Stepwise Assembly of Substituents
A convergent approach builds the azetidine and thiadiazole moieties separately before coupling:
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Synthesis of 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine :
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Cyclization of 2-methoxyethylthioamide with cyanogen bromide.
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Preparation of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine : As in Method 2.
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Reductive Amination : Reacting the thiadiazole amine with azetidine-aldehyde using NaBH₃CN in methanol.
Key Data
| Parameter | Value/Detail |
|---|---|
| Yield | 30–35% |
| Reaction Conditions | NaBH₃CN, MeOH, rt, 12 h |
| Purification | Acid-base extraction |
While straightforward, this method suffers from low yields due to competing imine formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch Cyclization | Single-step ring formation | Steric hindrance reduces yield | 45–55% |
| SNAr | Scalable, mild conditions | Competing hydrolysis | 35–40% |
| Suzuki Coupling | High regiocontrol | Requires boronic acid synthesis | 50–60% |
| Reductive Amination | Modular | Low efficiency | 30–35% |
Q & A
Q. Critical substituents :
- Methoxyethyl group : Enhances lipophilicity for membrane penetration.
- 4-Methylpyrazole : Stabilizes azetidine conformation via steric hindrance .
Advanced: How can reaction yields be improved for scale-up without compromising purity?
- Continuous flow synthesis : Reduces side reactions (e.g., thiadiazole dimerization) by controlling residence time and temperature .
- Catalyst screening : Test Pd/Cu ratios (e.g., 1:2 PdCl₂:CuI) for Suzuki-Miyaura coupling of pyrazole-azetidine intermediates .
- Purification : Use preparative HPLC with C18 columns and isocratic elution (ACN:H₂O 70:30) for >95% purity .
Basic: What are the compound’s solubility and formulation challenges?
- Solubility : Poor aqueous solubility (logP ~2.5) due to the hydrophobic thiadiazole and azetidine rings. Use co-solvents like PEG-400 or cyclodextrin inclusion complexes .
- Formulation : Nanoemulsions or liposomal encapsulation improve bioavailability for in vivo studies .
Advanced: How to address discrepancies in bioactivity data across studies?
- Meta-analysis : Pool data from ≥3 independent studies (e.g., MIC values for antifungal activity) and apply Student’s t-test (p < 0.05 threshold) .
- Structural validation : Re-synthesize batches with identical NMR/MS profiles to rule out impurities .
- Target selectivity profiling : Use kinome-wide screening to identify off-target interactions .
Basic: What in vitro assays are recommended for initial biological screening?
- Antimicrobial : Broth microdilution (CLSI guidelines) against C. albicans and S. aureus .
- Anti-inflammatory : COX-1/COX-2 inhibition assays with IC₅₀ determination .
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .
Advanced: How can the azetidine ring’s conformation impact target binding?
- Conformational analysis : Perform DFT calculations (B3LYP/6-31G*) to identify low-energy ring puckers. Chair-like conformations enhance binding to rigid enzyme pockets .
- SAR studies : Compare activity of cis vs. trans azetidine derivatives. Trans configurations often improve steric complementarity with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
